

Antibacterial agent 114 cross-resistance profiling

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Compound Focus: Antibacterial agent 114

Cat. No.: S12883892

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Overview of Antibacterial Agent 114

Antibacterial Agent 114 (CAS No. 2733391-71-2) is described in a commercial bio-medical catalog as a potent antibacterial agent. Its known activity against a range of microorganisms, expressed as Minimum Inhibitory Concentration (MIC) values, is summarized in the table below [1].

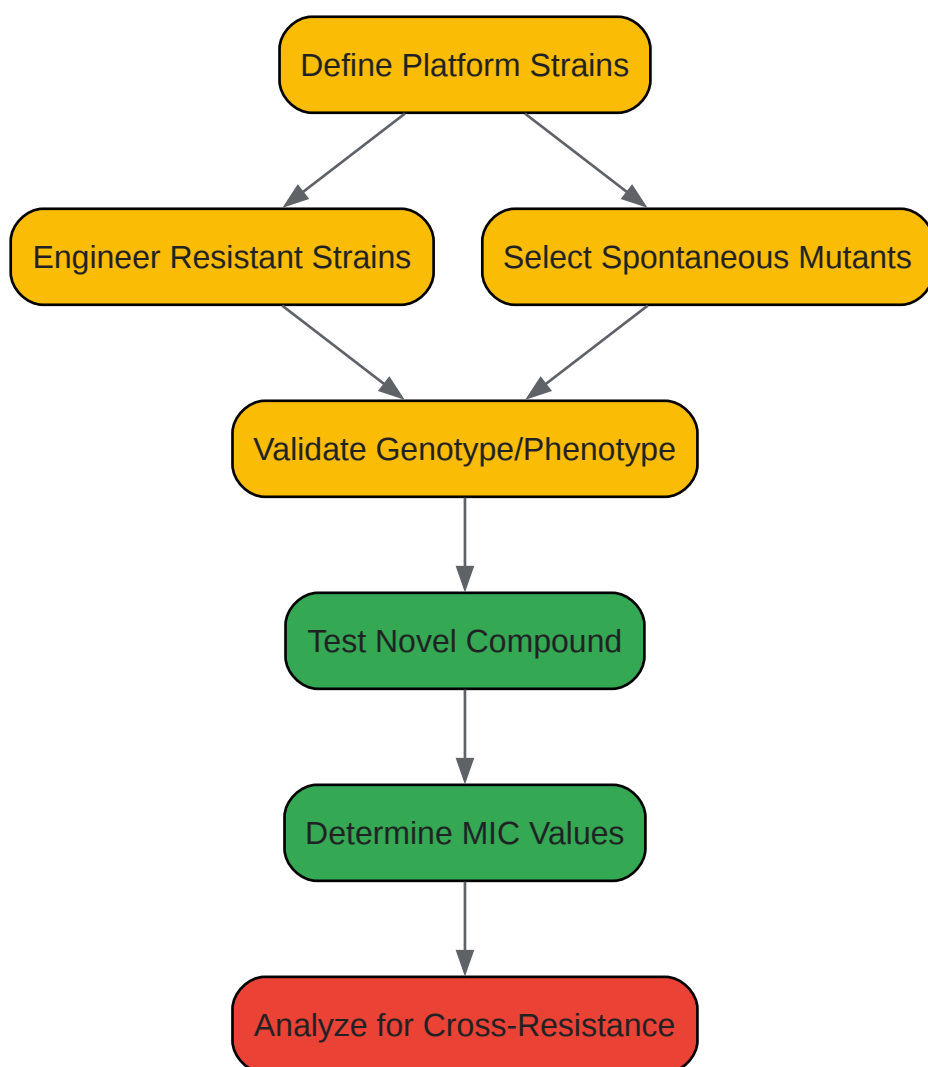
Table: Reported Antibacterial Activity of Agent 114

Bacterial Strain	MIC Value (μM)
<i>Pseudomonas aeruginosa</i>	625
<i>Bacillus subtilis</i>	625
<i>Escherichia coli</i>	625
<i>Enterococcus faecalis</i>	625
<i>Salmonella typhimurium</i>	625
<i>Streptococcus mutans</i>	1250
<i>Staphylococcus aureus</i>	1250

> **Note on Availability:** This compound is marked "For research use only" and is a controlled substance not for sale in all territories [1].

Cross-Resistance Profiling Methodology

To objectively assess a new antibacterial agent's potential for cross-resistance, a structured experimental approach is needed. The following workflow and protocol are adapted from a published platform for detecting cross-resistance in *Staphylococcus aureus* [2].



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Detailed Experimental Protocol [2]

- **Strain Panel Construction**

- **Uniform Genetic Background:** Use a well-characterized laboratory strain (e.g., *S. aureus* SH1000) to minimize variables.
- **Defined Resistance Genotypes:** Create a panel of strains, each harboring a specific, clinically relevant resistance determinant.
- **Engineering Methods:**
 - **Cloning:** Clone constitutively expressed resistance genes (e.g., *mecA*, *cfr*, *aacA-aphD*) into a low-copy-number shuttle vector, which is then electroporated into the host strain.
 - **Spontaneous Mutants:** Isolate resistant mutants through serial passage in sub-inhibitory concentrations of an antibiotic or by plating on selective agar. Confirm common resistance mutations (e.g., in *rpoB* for rifampicin) via DNA sequencing.

- **Susceptibility Testing**

- **Standardized Method:** Perform broth microdilution for MIC determination in Cation-Adjusted Mueller-Hinton Broth (CAMHB), following guidelines from organizations like the CLSI.
- **Exceptions:** For certain drugs (e.g., sulfonamides), a reduced bacterial inoculum (5×10^4 CFU) may be necessary. Agar dilution can be used for agents like fusidic acid.
- **Data Interpretation:** A substantial reduction in susceptibility (e.g., a **≥ 8 -fold increase in MIC**) in a platform strain compared to the wild-type control indicates meaningful cross-resistance.

Application and Data Interpretation

The methodology was validated by testing known compounds. For instance, while γ -actinorhadin showed no cross-resistance, batumin's activity was profoundly impaired (32-fold reduction in susceptibility) in a strain resistant to triclosan, highlighting a critical liability [2].

Table: Expected Cross-Resistance Data Output Structure

Strain / Resistance Genotype	Antibacterial Agent 114 MIC ($\mu\text{g/mL}$)	Control Agent MIC ($\mu\text{g/mL}$)	Fold Change in MIC	Evidence of Cross-Resistance?
Wild-Type Control (SH1000)	<i>Data needed</i>	<i>Data needed</i>	(Baseline)	No
mecA (Methicillin)	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>
cfp (Linezolid, Phenicol)	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>
aacA-aphD (Aminoglycosides)	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>
Triclosan-Resistant Mutant	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>	<i>Data needed</i>

Future Research Directions

Given the lack of specific data, here are key steps for profiling **Antibacterial Agent 114**:

- **Prioritize ESKAPEE Pathogens:** Focus on high-priority, multidrug-resistant bacteria like *Acinetobacter baumannii* and Carbapenem-resistant *Enterobacteriaceae* [3].
- **Investigate Mechanism of Action:** Understanding how Agent 114 works is crucial for predicting cross-resistance. Modern computational tools (e.g., Driptool) can help model its interaction with membranes or targets [4].
- **Expand Panel Scope:** Include strains with upregulated efflux pumps and biofilm-forming capabilities, as these are common clinical resistance mechanisms [3] [5].

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